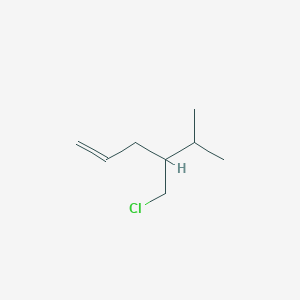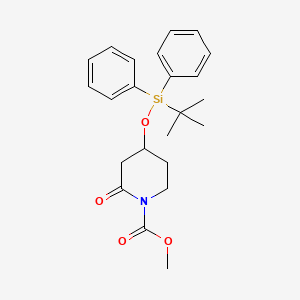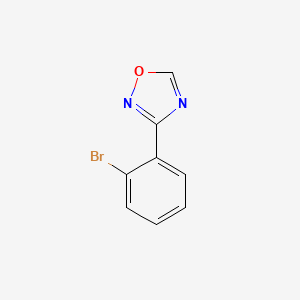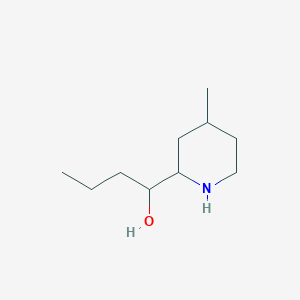
2,3,4-Tri-O-acetyl-alpha-l-rhamnopyranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4-Tri-O-acetyl-alpha-l-rhamnopyranose is a derivative of alpha-l-rhamnopyranose, a naturally occurring deoxy sugar. This compound is characterized by the presence of three acetyl groups attached to the 2nd, 3rd, and 4th carbon atoms of the rhamnopyranose ring. It is commonly used in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
2,3,4-Tri-O-acetyl-alpha-l-rhamnopyranose can be synthesized through the acetylation of alpha-l-rhamnopyranose. The process typically involves the reaction of alpha-l-rhamnopyranose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydroxyl groups at the 2nd, 3rd, and 4th positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The compound is then purified through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
2,3,4-Tri-O-acetyl-alpha-l-rhamnopyranose undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield alpha-l-rhamnopyranose.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl groups are replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to hydrolysis and substitution.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Hydrolysis: Alpha-l-rhamnopyranose.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the specific reaction conditions.
科学的研究の応用
2,3,4-Tri-O-acetyl-alpha-l-rhamnopyranose has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in glycosylation processes and as a substrate for glycosidase enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of glycosylated drugs.
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial applications
作用機序
The mechanism of action of 2,3,4-Tri-O-acetyl-alpha-l-rhamnopyranose involves its interaction with specific enzymes and molecular targets. The acetyl groups can be cleaved by esterases, releasing alpha-l-rhamnopyranose, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interactions with glycosidases and other enzymes involved in carbohydrate metabolism .
類似化合物との比較
2,3,4-Tri-O-acetyl-alpha-l-rhamnopyranose can be compared with other acetylated sugars and rhamnopyranose derivatives:
2,3,4-Tri-O-acetyl-alpha-l-rhamnopyranosyl bromide: Similar structure but with a bromine atom, used in glycosylation reactions.
2,3,4-Tri-O-acetyl-alpha-l-rhamnopyranosyl chloride: Another derivative used in organic synthesis.
Alpha-l-rhamnopyranose: The non-acetylated form, naturally occurring and widely studied for its biological roles
These comparisons highlight the unique properties and applications of this compound, particularly its use in synthetic chemistry and research.
特性
分子式 |
C12H18O8 |
|---|---|
分子量 |
290.27 g/mol |
IUPAC名 |
[(2S,3S,4R,5R,6R)-4,5-diacetyloxy-6-hydroxy-2-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C12H18O8/c1-5-9(18-6(2)13)10(19-7(3)14)11(12(16)17-5)20-8(4)15/h5,9-12,16H,1-4H3/t5-,9-,10+,11+,12+/m0/s1 |
InChIキー |
QHOCNNVTMIFDFP-YTYCZEAOSA-N |
異性体SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O)OC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[3-(Dimethylamino)pyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B13148208.png)
![(1R)-1-(5-Chlorobenzo[D]furan-2-YL)-2-methylpropylamine](/img/structure/B13148221.png)
![9,10-Anthracenedione, 1,5-bis[(6-hydroxyhexyl)thio]-](/img/structure/B13148225.png)

![1-[(3-Chloropyridin-4-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B13148240.png)







